Cas no 2137996-96-2 (1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine)

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine is a heterocyclic amine compound featuring a pyrazole core linked to a thiazole moiety via an ethyl spacer. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both pyrazole and thiazole rings enhances its potential as a scaffold for biologically active molecules, particularly in drug discovery targeting enzyme inhibition or receptor modulation. Its amine functionality allows for further derivatization, enabling the development of tailored compounds with optimized properties. The compound's stability and synthetic versatility make it suitable for research applications in medicinal chemistry and material science.
1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine structure
2137996-96-2 structure
商品名:1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine
CAS番号:2137996-96-2
MF:C8H10N4S
メガワット:194.256799221039
CID:6223217
PubChem ID:165955056

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine
    • 2137996-96-2
    • 1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
    • EN300-1113068
    • インチ: 1S/C8H10N4S/c9-7-5-10-12(6-7)4-2-8-1-3-11-13-8/h1,3,5-6H,2,4,9H2
    • InChIKey: QCGREFFDSVTWFU-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=N1)CCN1C=C(C=N1)N

計算された属性

  • せいみつぶんしりょう: 194.06261751g/mol
  • どういたいしつりょう: 194.06261751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1113068-0.1g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1113068-5.0g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2
5g
$4102.0 2023-05-23
Enamine
EN300-1113068-5g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1113068-10.0g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2
10g
$6082.0 2023-05-23
Enamine
EN300-1113068-1g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
1g
$914.0 2023-10-27
Enamine
EN300-1113068-0.05g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1113068-2.5g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1113068-10g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1113068-0.25g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1113068-1.0g
1-[2-(1,2-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine
2137996-96-2
1g
$1414.0 2023-05-23

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine 関連文献

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amineに関する追加情報

Introduction to 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine (CAS No. 2137996-96-2)

1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine (CAS No. 2137996-96-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a thiazole ring further enhances its pharmacological profile, making it a promising candidate for drug development.

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. It is a common structural motif in many biologically active molecules, contributing to their stability and reactivity. In the context of 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine, the thiazole ring plays a crucial role in modulating its interactions with biological targets, such as enzymes and receptors.

The pyrazole ring, on the other hand, is a five-membered heterocyclic compound with two nitrogen atoms. Pyrazoles are known for their ability to form hydrogen bonds and π-stacking interactions, which are essential for binding to protein targets. The combination of the thiazole and pyrazole rings in 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine creates a unique molecular architecture that can potentially target multiple biological pathways.

Recent studies have explored the pharmacological properties of 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine in various disease models. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

Another area of interest is the anti-inflammatory activity of 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-2-(1,2-thiazol-5-yl)ethyl-1H-pyrazol-4-amine may have therapeutic potential in treating inflammatory disorders.

In addition to its anticancer and anti-inflammatory properties, 1-2-(1,2-thiazol-5-y l)ethyl - 1 H - pyraz ol - 4 - amine has also been investigated for its antiviral activity. Viral infections pose significant public health challenges, and there is a constant need for new antiviral agents. Studies have shown that this compound exhibits potent antiviral activity against several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of antiviral action is thought to involve the inhibition of viral replication and the enhancement of host immune responses.

The pharmacokinetic properties of 1 - 2 - ( 1 , 2 - th iaz ol - 5 - yl ) eth yl - 1 H - pyra z ol - 4 - amine are also an important aspect of its drug development potential. Preclinical studies have demonstrated that this compound has favorable absorption, distribution, metabolism, excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life, which are desirable characteristics for a drug candidate. Additionally, it has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and optimize the therapeutic potential of 1 - 2 - ( 1 , 2 - th iaz ol - 5 - yl ) eth yl - 1 H - pyra z ol - 4 - amine. Ongoing clinical trials are evaluating its safety and efficacy in human subjects. These trials will provide valuable insights into its pharmacological profile and potential clinical applications.

In conclusion, 1 - 2 - ( 1 , 2 - th iaz ol - 5 - yl ) eth yl - 1 H - pyra z ol - 4 - amine (CAS No. 2137996 - 96 - 2) is a multifaceted compound with a broad range of biological activities. Its unique structural features make it a promising candidate for drug development in various therapeutic areas, including oncology, inflammation, and virology. Continued research will likely uncover additional applications and refine its use as a therapeutic agent.

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